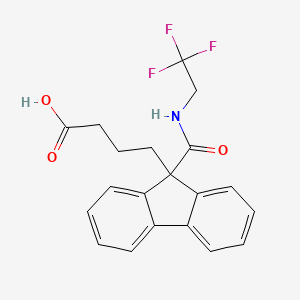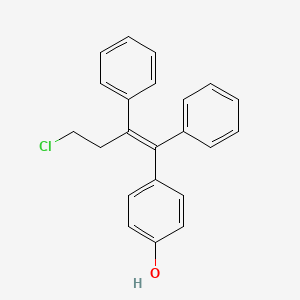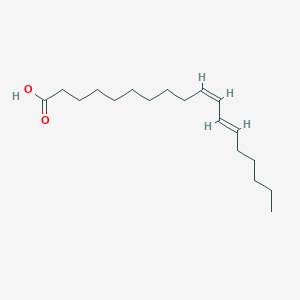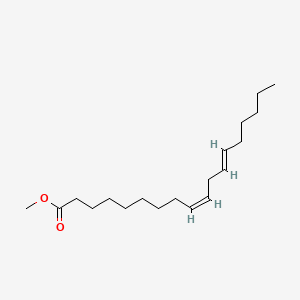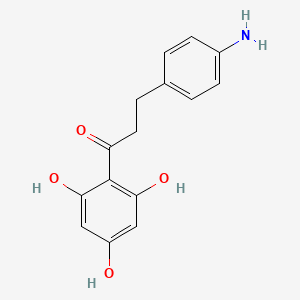
Cycloheptanone-2,2,7,7-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Cycloheptanone-2,2,7,7-d4 is a labelled version of Cycloheptanone . It has the molecular formula C₇H₈D₄O and a molecular weight of 116.19. It is not intended for human or veterinary use and is used only for research purposes.
Synthesis Analysis
Cycloheptanone can be synthesized via the Friedel-Crafts acylation of cycloheptene, followed by dehydrogenation . Another method involves the ring expansion of cyclohexanone, where cyclohexanone reacts with diazomethane to form a seven-membered ring .Molecular Structure Analysis
The molecular structure of Cycloheptanone-2,2,7,7-d4 involves a seven-membered carbon ring, with one of these carbon atoms participating in a ketone functional group . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Cycloheptanone, like other ketones, exhibits moderate reactivity. It can undergo a plethora of reactions, including reduction, oxidation, and condensation . This broad reaction profile makes cycloheptanone a versatile building block in organic synthesis .Physical And Chemical Properties Analysis
Cycloheptanone-2,2,7,7-d4 manifests as a clear, colorless liquid at room temperature and is characterized by a mild, sweet, and slightly pungent odor reminiscent of camphor . Its molecular weight is approximately 112.17 g/mol .Safety and Hazards
Exposure to Cycloheptanone-2,2,7,7-d4 may pose potential health risks. Inhalation, ingestion, or skin contact can lead to symptoms such as irritation, nausea, dizziness, and in severe cases, central nervous system depression . Hence, appropriate safety measures should be implemented when handling this compound .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cycloheptanone-2,2,7,7-d4 involves the deuteration of Cycloheptanone using deuterium gas in the presence of a catalyst.", "Starting Materials": [ "Cycloheptanone", "Deuterium gas", "Catalyst" ], "Reaction": [ "Cycloheptanone is placed in a reaction vessel.", "Deuterium gas is introduced into the reaction vessel.", "A catalyst is added to the reaction mixture.", "The reaction mixture is heated to a specific temperature and pressure.", "The reaction is allowed to proceed for a specific amount of time.", "The product, Cycloheptanone-2,2,7,7-d4, is isolated and purified using standard techniques." ] } | |
CAS-Nummer |
17616-76-1 |
Produktname |
Cycloheptanone-2,2,7,7-d4 |
Molekularformel |
C₇H₈D₄O |
Molekulargewicht |
116.19 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



